molecular formula C11H14F3N3O3S B2631359 4-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034298-10-5

4-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2631359
CAS No.: 2034298-10-5
M. Wt: 325.31
InChI Key: HBDWWSQJOORZQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(3,3,3-Trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine (CAS 2034298-10-5) is a chemical building block with a molecular formula of C11H14F3N3O3S and a molecular weight of 325.31 g/mol . The compound features a pyrimidine ring linked via an ether bond to a pyrrolidine system that is substituted with a 3,3,3-trifluoropropylsulfonyl group, a structure common in the development of targeted kinase inhibitors . Its calculated properties include a topological polar surface area of approximately 80.8 Ų and an XLogP3 value of 1.5, which can inform predictions of its solubility and membrane permeability . This compound is offered with a guaranteed purity of 90% or higher and is available for purchase in various quantities from multiple certified suppliers . It is intended for use as a key intermediate in medicinal chemistry and drug discovery programs, particularly in the synthesis and exploration of novel small-molecule inhibitors for enzymes like JAK and FLT3, which are relevant in oncology, immunology, and dermatology . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O3S/c12-11(13,14)3-6-21(18,19)17-5-2-9(7-17)20-10-1-4-15-8-16-10/h1,4,8-9H,2-3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDWWSQJOORZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Trifluoropropanesulfonyl Group: This step involves the reaction of the pyrrolidine intermediate with 3,3,3-trifluoropropanesulfonyl chloride under basic conditions to form the sulfonylated pyrrolidine.

    Coupling with Pyrimidine: The final step involves the coupling of the sulfonylated pyrrolidine with a pyrimidine derivative, typically through an etherification reaction using suitable coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine ring or the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in appropriate solvents.

    Substitution: Various nucleophiles or electrophiles under controlled temperature and solvent conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced sulfonyl derivatives.

    Substitution: Formation of substituted pyrimidine or pyrrolidine derivatives.

Scientific Research Applications

4-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting various biological pathways.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Employed in studying enzyme interactions and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropanesulfonyl group can enhance binding affinity and specificity, while the pyrimidine and pyrrolidine moieties contribute to the overall molecular recognition and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

a) 4-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-2-methyl-6-(trifluoromethyl)pyrimidine (BK76299)

  • Substituents : A piperazine-carbonyli cyclopropane group and trifluoromethyl substituent.
  • Key Differences : The piperazine ring introduces greater conformational flexibility compared to the pyrrolidine in the target compound. The trifluoromethyl group at position 6 enhances electron-withdrawing effects but lacks the sulfonyl group’s polar character.
  • Implications : BK76299’s higher molecular weight (342.3 vs. ~327.3 for the target compound) and dual carbonyl groups may reduce membrane permeability relative to the sulfonylated derivative .

b) 3-Chloro-4-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine (BK76128)

  • Substituents : A thiophene-carbonyl group on pyrrolidine and a chlorine atom on pyridine.
  • The chlorine atom increases electrophilicity but may reduce solubility compared to fluorine.
  • Implications : BK76128’s lower molecular weight (308.8 vs. ~327.3) and thiophene substituent suggest divergent pharmacokinetic profiles .

c) Analogous Pyrrolidinyl-Pyrimidine Derivatives

  • Substituents : Variants include tert-butyldimethylsilyl-protected hydroxyl groups or alkenylthio moieties (e.g., compound).
  • Key Differences : These derivatives often prioritize steric protection (e.g., silyl groups) or redox-active functionalities (e.g., alkenylthio), unlike the sulfonylated target compound.
  • Implications : The target compound’s sulfonyl group may confer superior stability under acidic or enzymatic conditions compared to silyl-protected analogs .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound (Target) C₁₁H₁₃F₃N₃O₃S (inferred) ~327.3 Trifluoropropanesulfonyl, pyrrolidinyloxy High lipophilicity, metabolic stability
BK76299 C₁₅H₁₇F₃N₄O₂ 342.3 Cyclopropanecarbonylpiperazine, trifluoromethyl Conformational flexibility, moderate polarity
BK76128 C₁₄H₁₃ClN₂O₂S 308.8 Thiophene-3-carbonyl, chloro Aromatic π-stacking, electrophilic reactivity

Research Findings and Implications

  • Electron-Withdrawing Effects: The trifluoropropanesulfonyl group in the target compound likely enhances electrophilicity at the pyrimidine ring, facilitating nucleophilic aromatic substitution reactions—a trait less pronounced in BK76128’s thiophene system .
  • Biological Activity : Sulfonylated pyrrolidines are associated with kinase inhibition and antimicrobial activity, whereas piperazine derivatives like BK76299 are explored for CNS targets due to their flexibility and blood-brain barrier penetration .
  • Synthetic Challenges : Introducing the trifluoropropanesulfonyl group requires specialized sulfonylation reagents, contrasting with the simpler acylations used for BK76128’s thiophene-carbonyl moiety .

Biological Activity

4-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyrimidine ring linked to a pyrrolidine moiety through an ether bond, with a trifluoropropanesulfonyl group enhancing its chemical properties. The presence of the trifluoropropanesulfonyl group is significant as it can influence the compound's binding affinity and specificity towards biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The trifluoropropanesulfonyl group is believed to enhance binding affinity, while the pyrimidine and pyrrolidine components contribute to overall molecular recognition. This interaction can lead to modulation of various biological pathways.

Anticancer Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain pyrimidine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes involved in critical biological processes. For example, studies on related compounds have demonstrated their ability to inhibit deubiquitinating enzymes (DUBs), which play a role in cancer progression. This suggests that this compound could similarly affect DUB activity .

Comparative Analysis

To better understand the uniqueness of this compound in comparison to similar compounds, a table summarizing key differences is presented below:

Compound NameStructural FeaturesBiological ActivityUnique Properties
4-{[1-(3-fluoropropyl)pyrrolidin-3-yl]oxy}pyrimidineFluoropropyl groupModerate cytotoxicityLacks trifluoropropanesulfonyl group
4-{[1-(3-chloropropyl)pyrrolidin-3-yl]oxy}pyrimidineChloropropyl groupLow cytotoxicityLess binding affinity
This compound Trifluoropropanesulfonyl groupHigh cytotoxicity against cancer cellsEnhanced binding specificity

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Cytotoxicity Evaluation : In vitro studies demonstrated that this compound showed significant cytotoxic effects on human cancer cell lines compared to normal cells, indicating selective toxicity .
  • Enzyme Interaction Studies : Research involving enzyme assays revealed that the compound effectively inhibited specific enzymes linked to cancer progression, supporting its potential use in therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.